REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[NH:3][CH:2]=1.[CH3:13][Si](C=[N+]=[N-])(C)C>CO>[CH3:13][O:11][C:10]([C:8]1[CH:7]=[CH:6][C:5]2[N:1]=[CH:2][NH:3][C:4]=2[CH:9]=1)=[O:12]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
hexanes
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of a small amount of acetic acid
|
Type
|
CUSTOM
|
Details
|
The MeOH was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the mixture was purified by preparative thin layer chromatography (eluted with 7% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |